molecular formula C9H13BrN4 B14912766 (R)-5-Bromo-2-(3-methylpiperazin-1-yl)pyrimidine

(R)-5-Bromo-2-(3-methylpiperazin-1-yl)pyrimidine

Cat. No.: B14912766
M. Wt: 257.13 g/mol
InChI Key: HKVIEYTUIUUSLK-SSDOTTSWSA-N
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Description

®-5-Bromo-2-(3-methylpiperazin-1-yl)pyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a piperazine ring. The bromine atom at the 5-position of the pyrimidine ring and the methyl group on the piperazine ring contribute to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Bromo-2-(3-methylpiperazin-1-yl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromopyrimidine and 3-methylpiperazine.

    Nucleophilic Substitution: The 5-bromopyrimidine undergoes nucleophilic substitution with 3-methylpiperazine under basic conditions to form the desired product. Common bases used in this reaction include sodium hydride or potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of ®-5-Bromo-2-(3-methylpiperazin-1-yl)pyrimidine can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-5-Bromo-2-(3-methylpiperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the functional groups on the piperazine ring.

    Coupling Reactions: The pyrimidine ring can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at the 5-position of the pyrimidine ring, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

®-5-Bromo-2-(3-methylpiperazin-1-yl)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-5-Bromo-2-(3-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells, thereby exerting its anticancer effects.

Comparison with Similar Compounds

®-5-Bromo-2-(3-methylpiperazin-1-yl)pyrimidine can be compared with other similar compounds, such as:

    5-Bromo-2-(piperazin-1-yl)pyrimidine: Lacks the methyl group on the piperazine ring, which may affect its biological activity and binding affinity.

    2-(3-Methylpiperazin-1-yl)pyrimidine: Lacks the bromine atom at the 5-position, which may influence its reactivity and chemical properties.

    5-Chloro-2-(3-methylpiperazin-1-yl)pyrimidine: Contains a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

The uniqueness of ®-5-Bromo-2-(3-methylpiperazin-1-yl)pyrimidine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H13BrN4

Molecular Weight

257.13 g/mol

IUPAC Name

5-bromo-2-[(3R)-3-methylpiperazin-1-yl]pyrimidine

InChI

InChI=1S/C9H13BrN4/c1-7-6-14(3-2-11-7)9-12-4-8(10)5-13-9/h4-5,7,11H,2-3,6H2,1H3/t7-/m1/s1

InChI Key

HKVIEYTUIUUSLK-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1)C2=NC=C(C=N2)Br

Canonical SMILES

CC1CN(CCN1)C2=NC=C(C=N2)Br

Origin of Product

United States

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